Dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
CAS No.:
Cat. No.: VC15612580
Molecular Formula: C26H25N3O4
Molecular Weight: 443.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25N3O4 |
|---|---|
| Molecular Weight | 443.5 g/mol |
| IUPAC Name | dimethyl 4-(1,3-diphenylpyrazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C26H25N3O4/c1-16-21(25(30)32-3)23(22(17(2)27-16)26(31)33-4)20-15-29(19-13-9-6-10-14-19)28-24(20)18-11-7-5-8-12-18/h5-15,23,27H,1-4H3 |
| Standard InChI Key | DZXMKIRZVSQDHT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Introduction
Molecular Structure and Physicochemical Properties
Core Architecture
The compound features a 1,4-dihydropyridine ring substituted at the 4-position with a 1,3-diphenylpyrazole moiety. The 2- and 6-positions of the DHP ring are methyl groups, while the 3- and 5-positions are occupied by methyl ester groups. This configuration distinguishes it from related diethyl esters (e.g., PubChem CID 988454, molecular weight 471.5 g/mol) . The dimethyl ester groups reduce molecular weight by 28 g/mol compared to diethyl analogs, enhancing hydrophilicity and potentially improving bioavailability.
Table 1: Structural Comparison with Diethyl Analog
Spectroscopic Characteristics
While direct data for the dimethyl ester is limited, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds provide insights:
-
IR: Expected peaks include C=O stretches (~1,670 cm<sup>−1</sup>) and aromatic C-H stretches (~3,100 cm<sup>−1</sup>) .
-
<sup>1</sup>H NMR: Methyl ester protons resonate at δ 3.6–3.8 ppm, while pyrazole and DHP aromatic protons appear between δ 6.8–8.2 ppm .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via a modified Hantzsch dihydropyridine synthesis, as outlined below:
Step 1: Formation of 1,3-Diphenylpyrazole-4-Carboxaldehyde
1,3-Diphenylpyrazole-4-carboxaldehyde is prepared via Vilsmeier-Haack formylation of acetophenone phenylhydrazine, yielding an 80% product .
Step 2: Cyclocondensation Reaction
The aldehyde reacts with methyl acetoacetate and ammonium acetate in ethanol under reflux to form the DHP ring. This one-pot reaction proceeds via enamine intermediate formation, followed by cyclization .
Reaction Scheme:
Derivative Formation
The compound serves as a precursor for derivatives:
-
Hydrazones: Condensation with aryl hydrazines yields hydrazone derivatives (e.g., 4-((2-arylhydrazono)-methyl)-1,3-diphenyl-1H-pyrazole) .
-
Schiff Bases: Reaction with aniline derivatives forms imine-linked analogs .
Biological Activities and Mechanisms
Calcium Channel Modulation
The 1,4-DHP core is a hallmark of calcium channel blockers (CCBs) like nifedipine. In vivo studies demonstrate that DHP-based CCBs reduce systolic blood pressure and inhibit low-density lipoprotein (LDL) oxidation, mitigating vascular oxidative stress . The dimethyl ester’s structure suggests similar voltage-dependent L-type calcium channel antagonism, potentially useful in hypertension management .
Table 2: Biological Activities of Structural Analogs
| Compound Class | Activity | Mechanism |
|---|---|---|
| 1,4-DHP CCBs | Antihypertensive | L-type Ca<sup>2+</sup> channel blockade |
| Pyrazole Derivatives | Antitumor | Apoptosis induction, ROS generation |
Pharmacokinetic and Toxicological Considerations
Absorption and Metabolism
The dimethyl ester’s lower lipophilicity (compared to diethyl analogs) may enhance aqueous solubility, favoring oral absorption. Esterases likely hydrolyze the methyl esters in vivo, generating dicarboxylic acid metabolites.
Toxicity Profile
DHP CCBs are generally well-tolerated but may cause peripheral edema and hypotension at high doses . Pyrazole-containing compounds require rigorous toxicity screening due to potential hepatotoxicity .
Applications in Drug Development
Cardiovascular Therapeutics
The compound’s dual antioxidant and CCB properties position it as a candidate for treating hypertension with comorbid oxidative stress (e.g., diabetic cardiovascular disease) .
Oncology
Structural analogs demonstrate efficacy in breast and colon cancer models, warranting further exploration of the dimethyl ester’s antiproliferative effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume